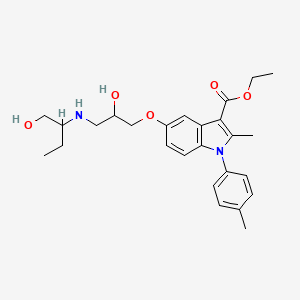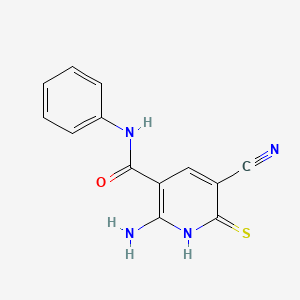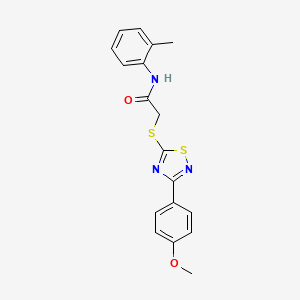![molecular formula C19H17N3O6S2 B2438120 N-(2,4-ジメトキシベンジル)-2-オキソ-N-(チアゾール-2-イル)-2,3-ジヒドロベンゾ[d]オキサゾール-6-スルホンアミド CAS No. 1432515-21-3](/img/structure/B2438120.png)
N-(2,4-ジメトキシベンジル)-2-オキソ-N-(チアゾール-2-イル)-2,3-ジヒドロベンゾ[d]オキサゾール-6-スルホンアミド
概要
説明
N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a benzoxazole ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits potential antibacterial, antifungal, and anti-inflammatory activities, making it a candidate for drug development
Medicine: Research has shown its potential use in developing treatments for diseases such as cancer and diabetes due to its bioactive properties
Industry: It is used in the development of agrochemicals and other industrial applications due to its stability and reactivity
作用機序
Target of Action
The compound N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide is a thiazole derivative . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound. Some thiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . .
Result of Action
The result of a compound’s action can be observed at the molecular and cellular levels. For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines . .
準備方法
The synthesis of N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole and benzoxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reactions to improve yield and purity, utilizing large-scale reactors and continuous flow processes.
化学反応の分析
N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride or alkyl halides
類似化合物との比較
N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities, including antibacterial and antifungal properties
Benzoxazole derivatives: Compounds with the benzoxazole ring are known for their anticancer and anti-inflammatory activities
Sulfonamide derivatives: These compounds are widely used in medicinal chemistry for their antibacterial properties and are structurally similar due to the presence of the sulfonamide group
The uniqueness of N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide lies in its combination of these functional groups, which may result in synergistic effects and enhanced biological activities.
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-3H-1,3-benzoxazole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-26-13-4-3-12(16(9-13)27-2)11-22(18-20-7-8-29-18)30(24,25)14-5-6-15-17(10-14)28-19(23)21-15/h3-10H,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEWTZQPYPBALD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(C2=NC=CS2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N5-(3,5-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2438040.png)
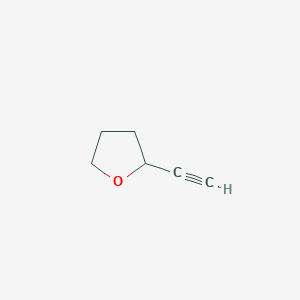
![N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2438042.png)
![7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
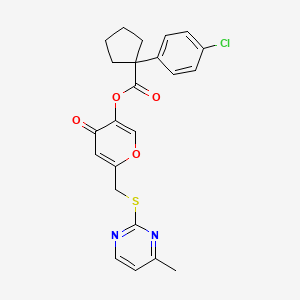
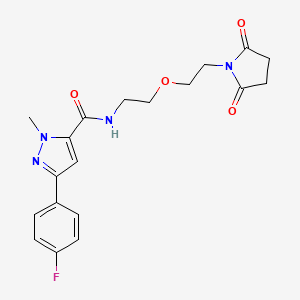
![N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2438050.png)
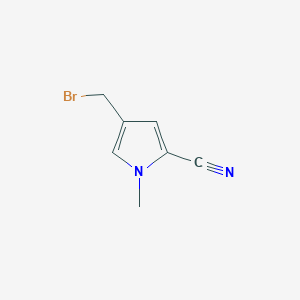
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide](/img/structure/B2438055.png)
![N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide](/img/structure/B2438056.png)
